Supplier Purity and QC Documentation: 98% (Leyan) vs. 95%+ (Bidepharm) for Reproducible Downstream Chemistry
Commercial batches of the target compound are available at two documented purity tiers: 98% purity with batch-specific QC (NMR, HPLC, GC) from Leyan (Catalog No. 1793775) , versus 95%+ purity with analogous QC documentation from Bidepharm . The 98% purity grade provides a quantifiable advantage for reactions sensitive to iodine-containing impurities that may poison palladium catalysts in subsequent cross-coupling steps.
| Evidence Dimension | Supplier-reported purity with analytical QC |
|---|---|
| Target Compound Data | 98% purity (Leyan, batch-specific NMR/HPLC/GC) |
| Comparator Or Baseline | 95%+ purity (Bidepharm, batch-specific NMR/HPLC/GC) |
| Quantified Difference | Difference: 3 percentage points higher purity from Leyan vs. Bidepharm baseline |
| Conditions | Commercial supplier batch release specifications; analysis by NMR, HPLC, and GC per vendor documentation |
Why This Matters
For palladium-catalyzed cross-coupling reactions sensitive to iodide impurities, a 3-percentage-point purity differential can be the difference between a failed and a reproducible synthetic sequence, directly impacting procurement decisions for multi-step medicinal chemistry campaigns.
